N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a 4-chlorophenyl group and a 3-methoxybenzamide moiety attached to the thiadiazole ring.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Similar compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with a variety of biochemical pathways.
Result of Action
Similar compounds have shown certain anti-tobacco mosaic virus activity , suggesting potential antiviral effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:
Formation of 1,3,4-thiadiazole Ring: The thiadiazole ring is usually formed by cyclization reactions involving hydrazine and carbon disulfide or thiosemicarbazide derivatives.
Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Attachment of 3-Methoxybenzamide: The final step involves the coupling of the 3-methoxybenzamide moiety to the thiadiazole ring through amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols
Reduction Products: Alcohols, amines, or alkanes
Substitution Products: Halogenated derivatives, amides, or ethers
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and infections.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can be compared with other thiadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylic acid
These compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its specific combination of functional groups, which contribute to its distinct biological and chemical behavior.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAPWDYNUBZJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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